Product packaging for 4-Methoxymethoxy-but-2-ynoic acid(Cat. No.:)

4-Methoxymethoxy-but-2-ynoic acid

Cat. No.: B8730597
M. Wt: 144.12 g/mol
InChI Key: BWFAHYBHOZFDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethoxy-but-2-ynoic acid is a chemical compound that serves as a specialized building block in organic synthesis and medicinal chemistry research. While specific mechanistic studies on this exact compound are limited, alkynoic acids of this type are valued for their utility as intermediates in the construction of more complex molecular architectures . The compound features both a carboxylic acid and an alkynyl ether functional group, making it a versatile precursor for reactions such as Sonogashira couplings, cycloadditions, and amide bond formations. Researchers utilize such structures in the exploration of new synthetic methodologies and in the development of potential bioactive molecules . This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B8730597 4-Methoxymethoxy-but-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-(methoxymethoxy)but-2-ynoic acid

InChI

InChI=1S/C6H8O4/c1-9-5-10-4-2-3-6(7)8/h4-5H2,1H3,(H,7,8)

InChI Key

BWFAHYBHOZFDCV-UHFFFAOYSA-N

Canonical SMILES

COCOCC#CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethoxy but 2 Ynoic Acid and Its Analogues

Retrosynthetic Strategies for the But-2-ynoic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-Methoxymethoxy-but-2-ynoic acid, the primary disconnection lies in the but-2-ynoic acid core itself. This core can be envisioned as being formed from a propargyl alcohol derivative and a carboxyl group.

A key precursor in this strategy is 4-hydroxybut-2-ynoic acid. ontosight.ai This compound provides the essential four-carbon backbone with the required alkyne and hydroxyl functionalities. The synthesis of 4-hydroxybut-2-ynoic acid can be achieved through various methods, often involving the reaction of substituted alkynes with reagents that introduce the hydroxyl and carboxylic acid groups. ontosight.ai One patented method describes the synthesis of 4-hydroxy-2-butynoic acid from 1,4-butynediol using an N-O free radical catalyst, such as TEMPO, in the presence of a ferrous or ferric salt catalyst. google.com This process offers high selectivity and avoids the use of hazardous organolithium reagents. google.com

The retrosynthetic approach can be visualized as follows:

Generated code

Installation and Selective Formation of the Methoxymethoxy Protecting Group

The hydroxyl group of 4-hydroxybut-2-ynoic acid is reactive and can interfere with subsequent reactions. Therefore, it must be protected. The methoxymethyl (MOM) ether is a suitable protecting group due to its stability under a range of conditions and its relatively straightforward removal. total-synthesis.comadichemistry.com

Optimized Protocols for MOM Ether Formation

The introduction of the MOM group typically involves the reaction of the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org This reaction proceeds via an SN1-type mechanism where the MOMCl forms a reactive oxonium ion that is then captured by the alcohol. thieme-connect.de

Alternative, milder protocols have been developed to avoid the use of the carcinogenic MOMCl. One such method utilizes dimethoxymethane (B151124) (formaldehyde dimethyl acetal) and a Lewis acid catalyst, like zirconium(IV) chloride (ZrCl4), under solvent-free conditions at room temperature. researchgate.net This approach offers an efficient and safer alternative for the preparation of MOM ethers. researchgate.net

Reagent/CatalystConditionsAdvantages
MOMCl, DIPEADichloromethaneStandard, well-established method. adichemistry.comwikipedia.org
Dimethoxymethane, ZrCl4 (10 mol%)Solvent-free, Room TemperatureEfficient, avoids carcinogenic MOMCl. researchgate.net
[(methoxymethyl)thio]-2-pyridine, AgOTf, NaOAcTHF, Room TemperatureMild conditions suitable for acid-sensitive substrates. thieme-connect.de

Chemo-selectivity in Protecting Group Introduction

In molecules with multiple hydroxyl groups, achieving chemoselective protection can be challenging. For vicinal diols, it is possible to introduce a MOM group selectively onto the more sterically hindered alcohol. thieme-connect.de This is achieved through the regioselective reductive cleavage of an intermediate orthoester formed from the diol and trimethyl orthoformate. thieme-connect.de

Furthermore, the reactivity of different protecting groups can be exploited for selective transformations. For instance, in a molecule containing both an aliphatic and an aromatic MOM ether, the aromatic MOM ether can be selectively deprotected or converted to a different silyl (B83357) ether by careful choice of reagents like trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) in the presence of 2,2'-bipyridyl. acs.org

Carbon Chain Elongation and Alkyne Formation Approaches

With the protected 4-hydroxybut-2-ynoic acid in hand, the next critical step is the formation of the but-2-ynoic acid moiety. This can be achieved through carboxylation of a terminal alkyne or through coupling strategies.

Carboxylation Reactions for Alkynoic Acid Construction

The direct carboxylation of terminal alkynes with carbon dioxide (CO2) is an atom-economical and environmentally friendly method for synthesizing alkynoic acids. researchgate.netrsc.org This transformation can be achieved under various conditions:

Base-mediated carboxylation: Using a strong base like cesium carbonate (Cs2CO3) at elevated temperatures and CO2 pressure allows for the direct C-H bond functionalization of terminal alkynes without the need for a transition metal catalyst. researchgate.netrsc.org

Copper-catalyzed carboxylation: Copper(I) species, in the presence of a base and a complexing agent, can catalyze the carboxylation of terminal alkynes under milder conditions. google.comgoogle.com This method is tolerant of various functional groups. google.com

MethodCatalyst/BaseConditionsKey Features
Base-mediatedCs2CO3120 °C, 2.5 atm CO2Transition-metal-free, wide substrate scope. researchgate.net
Copper-catalyzedCopper(I) salt, Base, Complexing agentAmbient temperature and pressureMild conditions, functional group tolerance. google.comgoogle.com

Coupling Strategies for the Alkyne Moiety

The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This palladium-catalyzed, copper-co-catalyzed reaction is carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org

In the context of synthesizing this compound analogues, the Sonogashira coupling can be employed to couple a protected propargyl alcohol derivative with a suitable halide containing the carboxylic acid functionality (or a precursor). Variations of the Sonogashira reaction, such as copper-free versions, have been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

A more recent development is the decarbonylative Sonogashira coupling, which utilizes carboxylic acids as electrophiles, offering an alternative to aryl halides. nih.govacs.org This palladium-catalyzed reaction proceeds without the need for stoichiometric oxidants, thus minimizing the issue of terminal alkyne homocoupling. acs.org

Reactivity and Mechanistic Investigations of 4 Methoxymethoxy but 2 Ynoic Acid Transformations

Reactivity Profiles of the Alkyne Functional Group

The electron-rich triple bond in 4-Methoxymethoxy-but-2-ynoic acid is a site of significant chemical reactivity, readily participating in a variety of transformations.

The alkyne moiety can undergo hydrofunctionalization reactions, where an H-X molecule adds across the triple bond. These reactions can be catalyzed by various metals and can lead to the formation of vinyl derivatives with controlled stereochemistry. Furthermore, the alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex cyclic and heterocyclic scaffolds.

A wide array of metal catalysts can activate the triple bond of this compound, enabling a diverse range of synthetic transformations. Palladium catalysis, for instance, can facilitate cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. Gold and other transition metals can catalyze cyclization reactions, leading to the formation of various carbocyclic and heterocyclic systems.

Transformation Catalyst/Reagents Product Type
HydrofunctionalizationMetal Catalysts (e.g., Ru, Rh)Vinyl derivatives
CycloadditionHeat or Lewis AcidCyclic and heterocyclic compounds
Sonogashira CouplingPd catalyst, Cu co-catalystAryl or vinyl substituted alkynes
CyclizationAu, Pt, or other transition metalsCarbocycles and heterocycles

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group imparts acidic properties to the molecule and serves as a handle for various chemical modifications.

Under certain conditions, the carboxylic acid group can be removed through decarboxylation. This process can be promoted by heat or by specific catalysts. For instance, silver-catalyzed decarboxylation in the presence of an oxidant can lead to the formation of an alkynyl radical, which can then be trapped by other reagents. Photoredox catalysis offers a mild method for the hydrodecarboxylation of carboxylic acids. organic-chemistry.org

The carboxylic acid can be readily converted into amides and esters through standard coupling procedures. Amidation is typically achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by the addition of an amine. Similarly, esterification can be performed under acidic conditions (Fischer esterification) or by using activating agents.

Reaction Reagents Product
DecarboxylationHeat or Metal CatalystAlkyne
AmidationCarbodiimide, AmineAmide
EsterificationAlcohol, Acid CatalystEster

Stability and Selective Cleavage of the Methoxymethoxy Protecting Group under Varied Conditions

The methoxymethyl (MOM) group is employed to protect the primary alcohol of the but-2-yn-1,4-diol precursor. Its stability and the conditions required for its removal are critical considerations in a synthetic sequence.

The MOM group is generally stable to a range of nucleophilic and basic conditions. However, it is labile to acidic conditions. quizlet.com Cleavage is typically achieved using protic acids such as hydrochloric acid or p-toluenesulfonic acid in an alcoholic solvent. Lewis acids, such as boron trifluoride etherate, can also be used for deprotection. The selective removal of the MOM group in the presence of other acid-sensitive functionalities can be challenging and often requires careful optimization of reaction conditions.

Cleavage Conditions Reagents Comments
Acidic HydrolysisHCl, p-TsOH in alcoholCommon and effective method.
Lewis AcidBF₃·OEt₂Can be used for selective cleavage.

Acid-Mediated Deprotection Mechanisms

The standard method for the cleavage of MOM ethers is through acid-catalyzed hydrolysis. total-synthesis.com For this compound, this process would be initiated by the protonation of the ether oxygen, enhancing its leaving group ability. This is a common mechanism for the cleavage of ethers in acidic conditions. wikipedia.org The protonated ether then becomes susceptible to nucleophilic attack.

The generally accepted mechanism for the acid-catalyzed deprotection of a MOM ether involves the following steps:

Protonation: The ether oxygen of the MOM group is protonated by an acid catalyst, such as hydrochloric acid or trifluoroacetic acid (TFA). total-synthesis.com This initial step transforms the alkoxy group into a good leaving group.

Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion.

Nucleophilic Attack: A nucleophile, typically water or the alcohol solvent, attacks the electrophilic carbon of the oxonium ion. nih.gov

Formation of a Hemiacetal: This attack results in the formation of an unstable hemiacetal intermediate.

Decomposition: The hemiacetal rapidly decomposes to yield the deprotected alcohol (4-hydroxy-but-2-ynoic acid), formaldehyde, and methanol (B129727).

This mechanism is analogous to the cleavage of other acetals and is a fundamental concept in organic chemistry. total-synthesis.com

Alternative Deprotection Strategies

While acid-mediated deprotection is common, the presence of other acid-sensitive functional groups in a molecule often necessitates the use of milder or alternative deprotection strategies. Several methods have been developed for the cleavage of MOM ethers that could be applicable to this compound.

Lewis Acid Catalysis: Lewis acids offer an alternative to Brønsted acids for MOM deprotection. Reagents such as boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), and various metal triflates can effectively cleave MOM ethers. nih.gov For instance, a study on the deprotection of MOM ethers using bismuth trichloride (B1173362) (BiCl₃) demonstrated good yields for a range of substrates, including those with alkynyl functionalities. rsc.org The mechanism with Lewis acids typically involves coordination of the Lewis acid to one of the ether oxygens, which activates the C-O bond for cleavage.

Chelation-Assisted Deprotection: In molecules with neighboring hydroxyl or other coordinating groups, chelation can play a significant role in the selectivity of deprotection. While not directly applicable to the parent this compound, derivatives could potentially utilize this strategy.

Reductive Cleavage: Certain conditions can lead to the reductive cleavage of MOM ethers, although this is less common than acidic hydrolysis.

Reagent/CatalystConditionsSubstrate TypeReference
HClaq. EtOHGeneral total-synthesis.com
Trifluoroacetic Acid (TFA)CH₂Cl₂General total-synthesis.com
Bismuth Trichloride (BiCl₃)CH₃CN, H₂OAlkyl, Alkenyl, Alkynyl MOM ethers rsc.org
Trimethylsilyl Triflate (TMSOTf) / 2,2′-BipyridylCH₃CNAliphatic and Aromatic MOM ethers nih.govrsc.org
Boron Tribromide (BBr₃)CH₂Cl₂Aryl Methyl Ethers nih.gov

This table represents general conditions for MOM deprotection and is not based on specific studies of this compound.

Investigations into Reaction Intermediates and Transition States

Direct experimental investigation of reaction intermediates and transition states for the transformations of this compound has not been reported. However, insights can be drawn from broader mechanistic studies of MOM ether cleavage.

During acid-mediated deprotection, the key intermediate is the oxonium ion . Its stability is crucial for the reaction to proceed. The presence of the electron-withdrawing carboxylic acid and the sp-hybridized carbons of the alkyne in this compound might influence the stability of this intermediate and, consequently, the reaction kinetics compared to simple aliphatic MOM ethers.

In alternative deprotection methods, other intermediates are proposed. For example, in the deprotection using TMSOTf and 2,2′-bipyridyl, a bipyridinium salt intermediate is formed from the aliphatic MOM ether. nih.gov This cationic species is then susceptible to nucleophilic attack by water, leading to a hemiacetal intermediate before yielding the final deprotected alcohol. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the binding preferences and the role of co-reagents like water in facilitating the cleavage of the MOM group, for instance with BiCl₃. rsc.org Such studies provide valuable information on the transition states and the energetic barriers of the reaction pathways.

Without specific studies on this compound, the exact nature of its intermediates and transition states remains a subject of speculation based on these established mechanistic frameworks. Further research, including kinetic studies and computational modeling, would be necessary to elucidate the precise mechanistic details for this compound.

Applications of 4 Methoxymethoxy but 2 Ynoic Acid As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of the functional groups in 4-methoxymethoxy-but-2-ynoic acid makes it an excellent starting material for the synthesis of various heterocyclic systems. The carboxylic acid can participate in cyclization reactions, while the alkyne can undergo a variety of addition and cycloaddition reactions.

Synthesis of Substituted Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing fused heterocycles that have garnered significant interest from medicinal chemists due to their wide array of biological activities. researchgate.net The synthesis of substituted quinazolinones, a class of quinazoline derivatives, can be achieved through various synthetic routes. mdpi.comsphinxsai.comresearchgate.net One common approach involves the condensation of an anthranilamide with a suitable carbonyl compound or its equivalent.

While direct use of this compound for quinazoline synthesis is not prominently detailed in the provided results, the synthesis of 2-substituted quinazolin-4(3H)-ones from various aldehydes and anthranilamide highlights a general strategy where a functionalized acid or its derivative could serve as a precursor. mdpi.com For instance, the synthesis of 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one is achieved from 2-hydroxy-4-methoxybenzaldehyde (B30951) and anthranilamide. mdpi.com This suggests that a modified form of this compound could potentially be used to introduce a side chain at the 2-position of the quinazolinone ring.

Furthermore, the development of novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives has been a focus of research for targeting multidrug resistance in bacteria. nih.gov These syntheses often involve multi-step processes where a versatile building block with appropriate functional groups is crucial.

Utility in other Nitrogen and Oxygen Heterocycle Formations

The application of but-2-ynoic acid derivatives extends beyond quinazolines to the formation of a broader range of nitrogen and oxygen heterocycles. For example, 3-(4-bromobenzoyl)prop-2-enoic acid is a precursor for various heterocycles like pyrimidines, pyranes, pyridines, and phthalazinones through reactions with different nucleophiles. researchgate.netresearchgate.net This demonstrates the potential of α,β-unsaturated carbonyl compounds, a class to which derivatives of this compound belong, in heterocyclic synthesis.

The synthesis of oxygen-containing heterocycles can also be achieved through various methods. For instance, arynes can react with α,β-unsaturated aldehydes to form 2H-chromenes. nih.gov The versatility of precursors like tetronic acid in multicomponent reactions to produce a wide array of heterocyclic molecules further underscores the potential of functionalized butynoic acids in this field. nih.gov

Building Block for Natural Product Total Synthesis

The structural features of this compound make it an attractive starting material or intermediate in the total synthesis of complex natural products. The ability to selectively deprotect and modify its functional groups allows for the stepwise construction of intricate molecular frameworks.

Contribution to Polyketide and Terpenoid Scaffolds

The synthesis of polyketide and terpenoid natural products often relies on the iterative addition of small carbon units. The total synthesis of (±)-4-methoxydecanoic acid, an antifungal fatty acid, starting from 4-penten-1-ol, illustrates the strategic incorporation of a methoxy (B1213986) group in a carbon chain. nih.gov This synthesis involves protection, functional group manipulation, and oxidation steps, which are common strategies in natural product synthesis. nih.gov Although not directly employing this compound, this example highlights the importance of methoxy-containing building blocks in creating bioactive molecules.

The total synthesis of various cyclotripeptidic natural products showcases the intricate strategies employed to construct complex molecules with specific stereochemistry and functional group arrangements. chemrxiv.org These syntheses often rely on key intermediates that can be elaborated into the final natural product.

Development of Advanced Organic Scaffolds and Chemical Libraries

The creation of diverse chemical libraries for drug discovery and chemical biology often starts with versatile building blocks that can be readily modified to generate a wide range of analogs. The structural motifs present in this compound make it a candidate for such endeavors. Its alkyne functionality allows for the application of click chemistry and other modern ligation techniques to rapidly generate libraries of compounds.

The synthesis of various heterocyclic compounds from precursors like 3-aroyl prop-2-enoic acids demonstrates how a single starting material can be used to generate a diverse set of molecules. researchgate.netresearchgate.net This approach is central to the development of chemical libraries for screening and identifying new bioactive compounds.

In-depth Analysis of a Niche Chemical Compound: this compound

While information exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. For context, related compounds for which information is available include:

4-Hydroxy-but-2-ynoic acid: The potential precursor to this compound, where the hydroxyl group could be protected by a methoxymethyl (MOM) ether.

4-Methoxy-but-2-ynoic acid: A similar compound where the hydroxyl group is replaced by a methoxy group.

2-Butynoic acid (Tetrolic acid): The parent compound of this series of substituted butynoic acids.

The synthesis of this compound would theoretically involve the protection of the hydroxyl group of 4-hydroxy-but-2-ynoic acid using a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. However, specific reaction conditions, yields, and purification methods for this particular transformation are not documented in available literature.

Similarly, while butynoic acid derivatives, in general, are recognized as valuable building blocks in organic synthesis due to the reactivity of the alkyne and carboxylic acid functional groups, no specific examples or detailed research findings concerning the application of this compound in the synthesis of pharmaceutical intermediates have been found.

Therefore, the creation of an authoritative and scientifically accurate article adhering to the requested detailed outline is not possible at this time. Further research or the publication of proprietary data would be required for a comprehensive analysis of this specific chemical compound.

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation of Derivatives

Spectroscopic Methodologies for Reaction Monitoring

Real-time monitoring of chemical reactions is essential for understanding kinetics, identifying transient intermediates, and ensuring process safety and optimization. For reactions involving 4-Methoxymethoxy-but-2-ynoic acid, in situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable. mt.comaiche.org

In situ FTIR spectroscopy allows for the continuous tracking of the concentration of key reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. For instance, in a reaction involving the carboxyl group of this compound, the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of a new carbonyl band corresponding to an ester or amide can be quantitatively followed over time. youtube.comnih.gov This provides critical data for determining reaction endpoints and elucidating reaction mechanisms. nih.gov The use of attenuated total reflectance (ATR) probes enables the monitoring of reactions in solution without the need for sampling, which is particularly advantageous for reactions conducted under specific temperature or pressure conditions. mt.comxjtu.edu.cn

Similarly, in situ Raman spectroscopy offers a complementary method for real-time analysis. youtube.comyoutube.com It is particularly effective for monitoring changes in non-polar bonds and symmetric vibrations, which may be weak in the infrared spectrum. For example, the C≡C triple bond of the but-2-ynoic acid backbone has a strong and characteristic Raman signal, making it an excellent probe for reactions that involve this functionality. acs.org The ability to use fiber-optic probes allows for versatile and non-invasive monitoring of reaction progress. youtube.com

The data obtained from these in situ techniques can be used to generate concentration-time profiles for all key species, which in turn facilitates the determination of reaction kinetics and the validation of proposed mechanistic pathways.

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, which may possess multiple stereocenters and sites of regioselectivity, advanced 2D NMR techniques are indispensable.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. acdlabs.comacdlabs.com These techniques detect through-space correlations between protons that are in close proximity, typically within 5 Å. acdlabs.com By identifying these correlations, the relative stereochemistry of substituents on a molecule can be assigned. For example, in a cycloadduct derived from this compound, NOESY or ROESY spectra can distinguish between cis and trans isomers by revealing the spatial relationships between key protons. libretexts.org

For the unambiguous assignment of regiochemistry, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. nih.govmagritek.com An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms, providing a detailed map of C-H one-bond connectivities. columbia.eduresearchgate.net The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduresearchgate.net This long-range connectivity information is vital for piecing together the carbon skeleton and determining the precise location of functional groups, especially in complex derivatives. For instance, in a reaction where a nucleophile adds to the alkyne, HMBC can definitively establish the point of attachment by showing correlations between the protons of the nucleophilic moiety and the carbons of the but-2-ynoic acid backbone.

The methoxymethyl (MOM) protecting group (CH₃OCH₂O-) has characteristic signals in both ¹H and ¹³C NMR spectra, typically around 4.6 ppm (s, 2H) and 3.3 ppm (s, 3H) in the proton spectrum, and 96 ppm (CH₂) and 55 ppm (CH₃) in the carbon spectrum. thieme-connect.de These distinct signals can be useful in monitoring the integrity of the protecting group during a reaction sequence.

A summary of advanced NMR techniques and their applications is presented in the table below.

NMR Technique Abbreviation Primary Application for Derivatives of this compound Type of Information Provided
Nuclear Overhauser Effect SpectroscopyNOESYDetermination of relative stereochemistryThrough-space correlations between protons
Rotating-frame Overhauser Effect SpectroscopyROESYDetermination of relative stereochemistry, especially for medium-sized moleculesThrough-space correlations between protons
Heteronuclear Single Quantum CoherenceHSQCAssignment of one-bond C-H connectivitiesCorrelation of ¹H and ¹³C chemical shifts
Heteronuclear Multiple Bond CorrelationHMBCDetermination of regiochemistry and assembly of the carbon skeletonLong-range (2-3 bond) C-H correlations

High-Resolution Mass Spectrometry in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating reaction pathways by enabling the detection and identification of reaction intermediates and byproducts. researchgate.net Techniques such as Electrospray Ionization (ESI) are particularly well-suited for analyzing polar and ionic species directly from a reaction mixture. researchgate.netresearchgate.net

By coupling HRMS with liquid chromatography (UPLC-ESI-MS/MS), complex reaction mixtures can be separated, and the components can be identified based on their accurate mass-to-charge ratios. nih.gov This allows for the construction of a detailed inventory of all species present at various stages of a reaction. The high mass accuracy of HRMS allows for the determination of the elemental composition of each ion, which is crucial for identifying unknown intermediates. copernicus.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and confirm the identity of proposed intermediates. nih.gov By studying the fragmentation of key species in the reaction mixture, it is possible to piece together the reaction mechanism. unibo.itpurdue.edu For example, the detection of a transient adduct between a catalyst and a substrate can provide direct evidence for a proposed catalytic cycle.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Complex Products

While NMR techniques are powerful for determining relative stereochemistry, X-ray crystallography provides the definitive method for establishing the absolute stereochemistry and the precise three-dimensional conformation of a crystalline product. nih.govnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For chiral derivatives of this compound, obtaining the absolute configuration is often critical. X-ray crystallographic analysis of a suitable crystalline derivative, often prepared with a known chiral auxiliary, can unambiguously determine the spatial arrangement of all atoms in the molecule. nih.gov This provides an unequivocal assignment of the R/S configuration at each stereocenter.

The table below summarizes the key characterization techniques and their specific roles in the analysis of derivatives of this compound.

Technique Key Application Information Gained
In situ FTIR/Raman SpectroscopyReaction MonitoringReal-time concentration of reactants, products, and intermediates; reaction kinetics.
Advanced 2D NMR (NOESY, ROESY, HSQC, HMBC)Structural ElucidationRelative stereochemistry, regiochemistry, and full covalent structure assignment.
High-Resolution Mass Spectrometry (HRMS, MS/MS)Reaction Pathway AnalysisIdentification of intermediates and byproducts; confirmation of proposed mechanisms.
X-ray CrystallographyStructural ConfirmationAbsolute stereochemistry and solid-state conformation of crystalline products.

Computational and Theoretical Studies on 4 Methoxymethoxy but 2 Ynoic Acid and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there are no published quantum chemical calculations detailing the electronic structure and energetics of 4-Methoxymethoxy-but-2-ynoic acid. Such studies would typically involve the use of ab initio and semi-empirical methods to determine fundamental properties. Key parameters that could be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), bond lengths, bond angles, and dihedral angles. These calculations would provide a foundational understanding of the molecule's stability and intrinsic electronic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

While Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, no specific DFT studies on the reaction pathways and selectivity involving this compound have been reported in the peer-reviewed literature. DFT calculations could be employed to model its reactions, for example, in the synthesis of quinoline (B57606) derivatives. Such studies would elucidate the transition state structures and activation energies, offering insights into the regioselectivity and stereoselectivity of these transformations. The lack of this data means that the mechanistic details of its known synthetic applications are yet to be computationally verified.

Conformer Analysis and Stereoelectronic Effects

A comprehensive conformational analysis of this compound is not available in the current body of scientific work. This type of study would identify the various stable conformers of the molecule and their relative energies. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity. Furthermore, an analysis of stereoelectronic effects, such as the influence of the methoxymethoxy group on the reactivity of the alkyne and carboxylic acid functionalities, has not been undertaken.

Prediction of Reactivity Patterns and Design of New Transformations

The prediction of reactivity patterns for this compound and the design of new chemical transformations based on these predictions are contingent on the foundational computational data that is currently unavailable. Theoretical calculations could map out the electrophilic and nucleophilic sites on the molecule, guiding the development of novel synthetic methodologies. Without these predictive models, the exploration of this molecule's synthetic potential relies solely on experimental trial and error.

Future Research Directions and Unexplored Avenues for 4 Methoxymethoxy but 2 Ynoic Acid Chemistry

Development of Novel Stereoselective Transformations

The internal alkyne of 4-Methoxymethoxy-but-2-ynoic acid is a prime target for stereoselective reactions. Future research could focus on developing novel transformations that control the stereochemistry of the resulting products.

Stereoselective Reduction: Investigating the partial reduction of the alkyne to either a cis- or trans-alkene would provide access to valuable stereochemically defined building blocks. This could involve the use of catalysts like Lindlar's catalyst for syn-hydrogenation to yield the Z-alkene, or dissolving metal reductions (e.g., sodium in liquid ammonia) to produce the E-alkene.

Asymmetric Addition Reactions: The development of catalytic asymmetric reactions across the alkyne would be a significant advancement. This could include asymmetric hydrogenation, hydroboration, or the addition of various nucleophiles catalyzed by chiral transition metal complexes. For instance, the synthesis of chiral 4-alkynoic acids has been achieved with high selectivity through iron-mediated processes that involve the complete inversion of stereogenic carbon centers, a strategy that could potentially be adapted. documentsdelivered.com

Substrate-Controlled Stereoselectivity: The existing chirality in a molecule can be used to direct the stereochemical outcome of a reaction. In the context of related systems, substrate-controlled stereoselective aldol (B89426) reactions have been used to synthesize complex molecules like sialic acid derivatives. rsc.org The influence of the methoxymethoxy (MOM) ether in this compound on the stereochemical outcome of reactions at the alkyne or carboxylic acid is an area ripe for exploration.

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Integrating the synthesis and derivatization of this compound into flow systems represents a significant area for future development.

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself would enhance its accessibility. This could involve the use of tube-in-tube reactors for gas-liquid reactions, such as the carboxylation of a suitable Grignard reagent with carbon dioxide under flow conditions. nih.govdurham.ac.uk

Automated Derivatization: Once synthesized in a flow system, this compound could be directly funneled into subsequent reactors for further transformations. This could involve automated amide bond formation, esterification, or cycloaddition reactions, allowing for the rapid generation of a library of diverse molecules. The use of machine learning algorithms to optimize reaction conditions in real-time is a particularly exciting prospect in this area.

Telescoped Reactions: Flow chemistry is ideally suited for telescoping multiple reaction steps without the need for intermediate purification. A future research goal could be to develop a multi-step flow synthesis that starts from simple precursors and yields complex derivatives of this compound in a continuous stream.

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of sustainable synthetic methods.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key tenet of green chemistry. This could involve exploring cycloaddition reactions or transition metal-catalyzed coupling reactions that proceed with high atom economy.

Use of Greener Solvents and Catalysts: Research should focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of water, supercritical fluids, or ionic liquids as reaction media, and the development of recyclable, non-toxic catalysts. For instance, the production of isobutyric acid from methanol (B129727) has been demonstrated using Clostridium luticellarii in a fermentation process, highlighting the potential of biocatalysis. orgsyn.org

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions. Future work could explore the use of lipases for the stereoselective esterification or hydrolysis of derivatives of this compound, or other enzymes for transformations of the alkyne or hydroxymethyl group.

Unveiling New Reactivity Modes and Applications in Complex Chemical Systems

The full reactive potential of this compound is yet to be unlocked. Future research should aim to discover new reactivity patterns and apply this building block in the synthesis of complex and biologically active molecules.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step. The but-2-ynamide (B6235448) electrophile, a close relative of the title compound, has been utilized in MCRs to generate libraries of potential covalent inhibitors. nih.gov Investigating the participation of this compound in known and novel MCRs could lead to the rapid synthesis of diverse and complex scaffolds.

Synthesis of Heterocycles: The functional groups of this compound make it an ideal precursor for the synthesis of a variety of heterocyclic compounds. For example, related 4-substituted-3-alkoxy-2-butenoic acid esters have been used to synthesize pyrazole-3-one derivatives. yu.edu.jo

Target-Oriented Synthesis: A major goal of future research will be to utilize this compound as a key building block in the total synthesis of natural products or in the design and synthesis of new pharmaceutical agents. The combination of a protected alcohol, a reactive alkyne, and a carboxylic acid provides multiple handles for elaboration into more complex structures.

Q & A

Q. How can researchers design experiments to validate storage conditions for long-term stability?

  • Methodological Answer : Use accelerated aging studies (40°C/75% relative humidity) to simulate long-term storage. Periodically sample and analyze via HPLC to quantify degradation. Compare with baseline data from controlled environments (25°C, dry argon) .

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